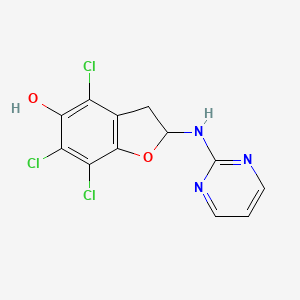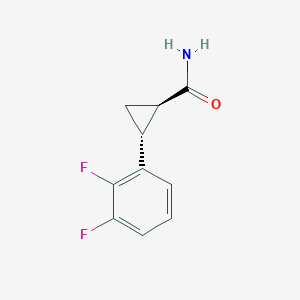
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide is a cyclopropane derivative characterized by the presence of a difluorophenyl group and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the carboxamide group. One common method involves the reaction of 2,3-difluorobenzyl chloride with a cyclopropane derivative under basic conditions to form the cyclopropane ring. Subsequent amidation with an appropriate amine yields the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the cyclopropane ring can influence the compound’s overall stability and reactivity. The carboxamide group may participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(2,4-Difluorophenyl)cyclopropanecarboxamide: Similar structure but with fluorine atoms at different positions.
(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropanecarboxamide: Chlorine atoms instead of fluorine atoms.
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxylic acid: Carboxylic acid instead of carboxamide.
Uniqueness
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide is unique due to the specific positioning of the difluorophenyl group and the presence of the carboxamide functional group
Eigenschaften
Molekularformel |
C10H9F2NO |
|---|---|
Molekulargewicht |
197.18 g/mol |
IUPAC-Name |
(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9F2NO/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14)/t6-,7+/m0/s1 |
InChI-Schlüssel |
HWRDXCIYVPJEDS-NKWVEPMBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C(=O)N)C2=C(C(=CC=C2)F)F |
Kanonische SMILES |
C1C(C1C(=O)N)C2=C(C(=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



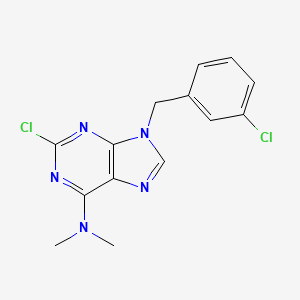
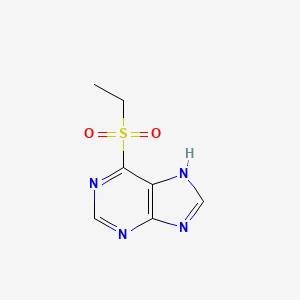
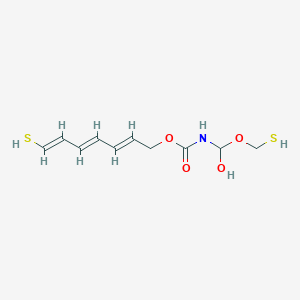
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)
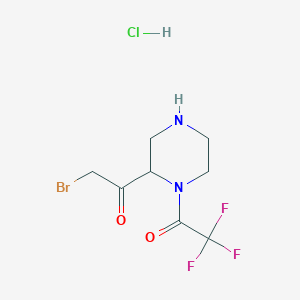

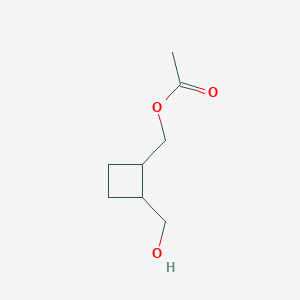
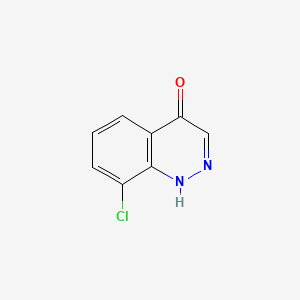

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
